molecular formula C11H9N5OS B12600038 6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol CAS No. 646510-97-6

6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol

Cat. No.: B12600038
CAS No.: 646510-97-6
M. Wt: 259.29 g/mol
InChI Key: DWSWCOKERVXVTL-UHFFFAOYSA-N
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Description

6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol is a synthetic purine derivative designed for biochemical and pharmacological research. This compound features a pyridylmethylsulfanyl substituent at the 6-position of the purine scaffold, a structural motif seen in various biologically active molecules. Similar purine-based analogs are investigated in scientific studies for their potential to modulate protein kinase activity and cellular signaling pathways . As a potential kinase inhibitor, this compound may serve as a valuable tool in oncology research, particularly for probing enzyme function and studying deregulated signaling in cancer cells. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of target kinases, thereby preventing phosphorylation and downstream signaling events. Researchers can utilize this molecule to explore new therapeutic avenues for diseases driven by abnormal kinase activity, such as inflammatory conditions and autoimmune disorders. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary experiments in accordance with their institutional safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646510-97-6

Molecular Formula

C11H9N5OS

Molecular Weight

259.29 g/mol

IUPAC Name

6-(pyridin-3-ylmethylsulfanyl)-3,7-dihydropurin-2-one

InChI

InChI=1S/C11H9N5OS/c17-11-15-9-8(13-6-14-9)10(16-11)18-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H2,13,14,15,16,17)

InChI Key

DWSWCOKERVXVTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 3 Pyridylmethylsulfanyl 9h Purin 2 Ol

Retrosynthetic Analysis of 6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection is at the sulfide (B99878) linkage, separating the purine (B94841) core from the pyridine-containing side chain. This leads to two key synthons: a 6-mercaptopurin-2-ol derivative and a 3-(halomethyl)pyridine.

Further disconnection of the 6-mercaptopurin-2-ol synthon, specifically 6-thioxanthine, reveals a 4,5-diaminopyrimidine (B145471) precursor. This pyrimidine (B1678525) intermediate, containing the necessary substituents for the formation of the 2-hydroxy-purine system, can be constructed from simpler acyclic precursors. The 3-(halomethyl)pyridine synthon can be derived from a corresponding hydroxymethylpyridine or a methylpyridine derivative through functional group interconversion.

This retrosynthetic approach allows for the independent synthesis of the two major fragments, which are then coupled in a later step to afford the final product.

Classical and Modern Synthetic Routes to the Purine Core

Precursor Synthesis and Functionalization Strategies

The Traube synthesis typically begins with a pyrimidine derivative. thieme-connect.dechemistry-online.comdrugfuture.com For the synthesis of a 2-hydroxypurine (B1214463), a suitable starting material is a 4,5-diamino-2,6-dihydroxypyrimidine or a related analogue. The synthesis of such pyrimidine precursors can be achieved through various condensation reactions. For instance, the condensation of urea (B33335) with a cyanoacetic ester derivative can lead to the formation of a 2,4-dihydroxypyrimidine. Subsequent nitrosation at the 5-position, followed by reduction, introduces the second amino group required for the imidazole (B134444) ring closure. scribd.com

An alternative precursor is 4,5-diamino-6-hydroxypyrimidine, which can also be subjected to cyclization to form the purine ring system. chemistry-online.com The choice of the pyrimidine precursor will influence the final substitution pattern of the purine.

Cyclization Reactions for Purine Ring Formation

The key step in the Traube synthesis is the cyclization of the 4,5-diaminopyrimidine precursor to form the fused imidazole ring of the purine. thieme-connect.dechemistry-online.comdrugfuture.com This is typically achieved by reacting the diaminopyrimidine with a one-carbon synthon.

Common reagents for this cyclization include:

Formic acid: Heating the diaminopyrimidine with formic acid is a traditional and effective method for introducing the C8 carbon and achieving ring closure. thieme-connect.de

Formamide: This reagent can also serve as a source for the C8 carbon. thieme-connect.de

Urea or Potassium Ethyl Xanthate: These reagents can be used to form 8-oxo or 8-thioxo derivatives, respectively. chemistry-online.com

For the synthesis of 6-thioxanthine, a potential key intermediate, a 4,5-diamino-2-hydroxy-6-mercaptopyrimidine could be cyclized with formic acid. Alternatively, a 2,6-dihydroxy-4,5-diaminopyrimidine can be cyclized to form xanthine (B1682287), which can then be thionated.

The thionation of xanthine or a related 2-hydroxypurine derivative is a common method to introduce the sulfur atom at the C6 position. Reagents like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine (B92270) are often employed for this transformation. google.com This reaction converts the 6-oxo group into a 6-thio group, yielding 6-thioxanthine. rsc.orgrsc.orgguidechem.com

Introduction of the 3-pyridylmethylsulfanyl Moiety

The final key transformation is the attachment of the 3-pyridylmethyl group to the sulfur atom of the purine core. This is typically achieved through a nucleophilic substitution reaction.

Strategies for Sulfur Linkage Formation

The most direct method for forming the C-S bond is the S-alkylation of a 6-mercaptopurine (B1684380) derivative, such as 6-thioxanthine. The thiol group (or its tautomeric thione form) is a good nucleophile and can readily react with an electrophilic source of the 3-pyridylmethyl group. gpatindia.com

The reaction is typically carried out in the presence of a base to deprotonate the thiol, generating a more potent thiolate nucleophile. Common bases include sodium hydroxide, potassium carbonate, or organic amines. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or alcohols being common.

The electrophile in this reaction is typically a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine (B1585428).

Reactant 1Reactant 2Reagents and ConditionsProduct
6-Thioxanthine3-(Chloromethyl)pyridineBase (e.g., K₂CO₃), Solvent (e.g., DMF)This compound

Pyridine Ring Derivatization Approaches

The synthesis of the required 3-(halomethyl)pyridine electrophile is a crucial preliminary step. There are several synthetic routes to this intermediate, often starting from readily available pyridine derivatives.

One common approach is the radical halogenation of 3-methylpyridine (B133936) (3-picoline). However, this method can sometimes lead to a mixture of products and may require careful control of reaction conditions.

A more controlled method involves the reduction of a pyridine-3-carboxylic acid derivative to the corresponding alcohol, followed by conversion to the halide. For example, 3-pyridinecarboxylic acid (nicotinic acid) can be reduced to 3-(hydroxymethyl)pyridine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to 3-(chloromethyl)pyridine using a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride. mdpi.com

Alternatively, a precursor like 6-chloro-3-pyridinecarbonitrile can be a starting point for the synthesis of the side chain. sigmaaldrich.com

Starting MaterialIntermediate 1Intermediate 2Product
3-Pyridinecarboxylic acid3-(Hydroxymethyl)pyridine3-(Chloromethyl)pyridine-
3-Methylpyridine-3-(Chloromethyl)pyridine-

Purification and Isolation Techniques for this compound

The isolation and purification of the final product are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. Given the polar nature of the purine core and the pyridinyl moiety, a combination of chromatographic and crystallization techniques is typically employed for the purification of 6-(3-pyridylmethyl)-9H-purin-2-ol.

Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and is determined empirically. For purine derivatives, polar solvents such as ethanol (B145695), methanol (B129727), or mixtures with water are often effective. researchgate.net The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor.

Column Chromatography: For more challenging separations or to obtain very high purity material, column chromatography is the method of choice. Silica gel is a common stationary phase for the purification of purine analogs. acs.org The selection of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and methanol, is often used to elute the desired compound from the column. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples for analytical or biological testing purposes, preparative HPLC can be utilized. This technique offers higher resolution than standard column chromatography. A reverse-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol is a common setup for purifying purine derivatives.

Characterization: The identity and purity of the isolated this compound are confirmed using various analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which should match the calculated values for the molecular formula.

Table 1: Purification and Analytical Techniques

Technique Purpose Typical Conditions/Reagents
Crystallization Bulk purification Ethanol, Methanol, Water
Column Chromatography Separation of byproducts Silica gel, Dichloromethane/Methanol gradient
Preparative HPLC High-purity isolation C18 column, Water/Acetonitrile gradient
¹H and ¹³C NMR Structural elucidation DMSO-d₆ or other suitable deuterated solvent
Mass Spectrometry Molecular weight confirmation ESI, APCI
Elemental Analysis Elemental composition Combustion analysis

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in pharmaceutical synthesis is of growing importance to minimize environmental impact and enhance safety. While specific green synthesis routes for this compound are not extensively documented, general principles can be applied to its synthesis.

Atom Economy: The proposed SɴAr reaction is inherently atom-economical as it involves a substitution reaction where most atoms of the reactants are incorporated into the final product. To further improve atom economy, the choice of base and solvent is important.

Use of Safer Solvents: Traditional syntheses often employ volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. For the synthesis of purine analogs, the use of greener solvents like ethanol or even water, where feasible, would be a significant improvement over chlorinated solvents or DMF. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The development of highly reactive catalysts that can promote the reaction under milder conditions is a key area of research in green chemistry. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. While the proposed synthesis may use a stoichiometric amount of base, exploring catalytic systems, such as phase-transfer catalysts, could reduce the amount of base required.

Waste Reduction: Minimizing the formation of byproducts and simplifying purification procedures are crucial for waste reduction. Optimizing reaction conditions to achieve high selectivity and yield is a primary goal.

Scalability Considerations for Laboratory Synthesis

Scaling up the synthesis of a compound from the laboratory bench to a larger scale presents several challenges that need to be addressed.

Reaction Conditions: Reactions that are straightforward on a small scale can become problematic when scaled up. For the synthesis of this compound, ensuring efficient mixing and heat transfer in a larger reactor is crucial, especially if the reaction is exothermic. The addition rate of reagents may need to be carefully controlled to maintain a safe and consistent reaction temperature.

Purification: Purification by column chromatography, while common in the lab, can be cumbersome and expensive on a large scale. Developing a robust crystallization method for purification is highly desirable for industrial production. This involves a thorough study of solubility in various solvent systems to find conditions that provide good yield and high purity.

Reagent Handling: The handling of large quantities of reagents, especially if they are hazardous or air-sensitive, requires specialized equipment and procedures to ensure safety.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted before scaling up any chemical process. This involves identifying potential hazards, such as thermal runaway or the release of toxic gases, and implementing appropriate safety measures.

Advanced Structural Elucidation and Conformational Analysis of 6 3 Pyridylmethylsulfanyl 9h Purin 2 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural determination of novel chemical entities. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol, both ¹H and ¹³C NMR would be essential for confirming its structure.

Expected ¹H NMR Spectral Data: In a suitable solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons in the molecule.

Purine (B94841) Ring Protons: The C8-H proton of the purine ring is expected to appear as a singlet in the downfield region, typically around δ 8.0-8.5 ppm, due to the electron-withdrawing nature of the heterocyclic system.

Pyridinyl Ring Protons: The protons on the pyridine (B92270) ring will exhibit characteristic splitting patterns. The proton at position 2 of the pyridine ring would likely be the most downfield, appearing as a singlet or a narrow doublet. The protons at positions 4, 5, and 6 would show more complex splitting (doublets, triplets, or doublet of doublets) in the aromatic region (δ 7.0-8.5 ppm).

Methylene (B1212753) Protons: The two protons of the methylene bridge (-S-CH₂-) connecting the purine and pyridine rings would likely appear as a singlet around δ 4.0-4.5 ppm.

N-H and O-H Protons: The N9-H and O2-H protons of the purine ring are expected to be observed as broad singlets, and their chemical shifts can be highly variable depending on concentration and temperature. The N-H proton may appear in the δ 12.0-13.0 ppm region, while the O-H proton's chemical shift is also expected in a similar downfield region.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide confirmation of the carbon skeleton.

Purine Ring Carbons: The carbon atoms of the purine ring are expected to resonate in the range of δ 110-160 ppm. The C2 and C6 carbons, being attached to heteroatoms (oxygen and sulfur), would be significantly downfield.

Pyridinyl Ring Carbons: The carbons of the pyridine ring would also appear in the aromatic region, typically between δ 120-150 ppm.

Methylene Carbon: The methylene carbon (-S-CH₂-) would likely be found in the more upfield region of the spectrum, around δ 30-40 ppm.

Proton Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity
C8-H (Purine)8.0 - 8.5Singlet
Pyridine-H2~8.5Singlet/Doublet
Pyridine-H4, H5, H67.0 - 8.4Multiplet
-S-CH₂-4.0 - 4.5Singlet
N9-H (Purine)12.0 - 13.0Broad Singlet
O2-H (Purine)11.0 - 12.5Broad Singlet
Carbon Expected Chemical Shift (δ, ppm) in DMSO-d₆
Purine Carbons110 - 160
Pyridine Carbons120 - 150
-S-CH₂-30 - 40

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula, C₁₁H₉N₅OS.

Expected Fragmentation Pattern: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed. The fragmentation pattern would likely involve the cleavage of the methylene-sulfur bond, leading to characteristic fragments.

Loss of the Pyridinylmethyl Group: A common fragmentation pathway would be the loss of the 3-pyridinylmethyl radical, resulting in a prominent peak corresponding to the 2-hydroxy-9H-purine-6-thiol fragment.

Formation of the Tropylium-like Ion: The pyridinylmethyl fragment itself could be observed as a peak at m/z 92, corresponding to the [C₅H₄NCH₂]⁺ ion.

Other Fragments: Other fragments resulting from the cleavage of the purine and pyridine rings would also be expected.

Ion Expected m/z Identity
[M+H]⁺248.0555Protonated Molecular Ion
[M]⁺247.0477Molecular Ion
[M - C₆H₆N]⁺168.0031[2-hydroxy-9H-purine-6-thiol]⁺
[C₆H₆N]⁺92.0500[3-pyridinylmethyl]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

N-H and O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H and O-H stretching vibrations of the purine ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the purine and pyridine rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-S Stretching: A weaker absorption band for the C-S stretching vibration is expected in the 600-800 cm⁻¹ range.

Functional Group Expected Absorption Range (cm⁻¹)
N-H and O-H stretch3200 - 3500 (broad)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2960
C=N and C=C stretch1400 - 1650
C-S stretch600 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions that dictate the crystal packing.

Crystal Growth and Diffraction Data Collection

To perform X-ray crystallography, single crystals of sufficient quality must be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once suitable crystals are obtained, they are mounted on a diffractometer, and X-ray diffraction data are collected by rotating the crystal in a beam of X-rays.

Refinement of Molecular and Supramolecular Architecture

The collected diffraction data is then used to solve and refine the crystal structure. The refinement process optimizes the atomic positions and thermal parameters to best fit the experimental data. The final refined structure would reveal:

Molecular Conformation: The precise geometry of the this compound molecule, including the planarity of the purine and pyridine rings and the torsion angles around the flexible methylene-sulfur linkage.

Supramolecular Interactions: The analysis of the crystal packing would likely reveal a network of intermolecular hydrogen bonds involving the N-H and O-H groups of the purine ring and the nitrogen atom of the pyridine ring. Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also anticipated, contributing to the stability of the crystal lattice. The study of purine derivatives often reveals extensive hydrogen bonding networks that are crucial to their biological function and solid-state properties. nih.govnih.gov

Parameter Expected Information from X-ray Crystallography
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined
Unit Cell Dimensionsa, b, c, α, β, γ
Bond LengthsPrecise measurements for all bonds (e.g., C-N, C-S, C=O)
Bond AnglesPrecise measurements for all angles
Torsion AnglesConformation around the -S-CH₂- linkage
Hydrogen BondingIdentification of donor-acceptor pairs and distances
π-π StackingInterplanar distances and offsets between aromatic rings

Analysis of Intermolecular Interactions and Packing

While a definitive crystal structure of this compound has not been reported in publicly accessible literature, a hypothetical model of its intermolecular interactions and crystal packing can be constructed based on the known behavior of its constituent chemical moieties: a purine-2-ol core, a pyridine ring, and a thioether linkage.

The solid-state architecture of this compound is expected to be dominated by a network of hydrogen bonds and π-π stacking interactions. The purine ring itself offers several hydrogen bond donors and acceptors. The N1-H and N9-H protons are potent donors, while the N3 and N7 nitrogen atoms act as acceptors. Furthermore, the 2-ol group can participate as both a hydrogen bond donor (O-H) and acceptor (the oxygen lone pair).

A primary and highly probable interaction is the formation of hydrogen-bonded dimers or tapes. For instance, the N9-H of one molecule can form a strong hydrogen bond with the N3 atom of a neighboring molecule. Simultaneously, the 2-ol group can engage in hydrogen bonding with another molecule, potentially involving the pyridyl nitrogen as an acceptor. Such interactions are fundamental in the association of purine derivatives. nist.gov

In addition to hydrogen bonding, π-π stacking interactions are anticipated to play a significant role in the crystal packing. Both the purine and pyridine rings are aromatic and thus capable of engaging in such interactions. These can occur in either a parallel-displaced or a T-shaped conformation. nih.gov It is conceivable that the purine ring of one molecule stacks with the purine ring of another, and similarly, the pyridine ring could stack with an adjacent pyridine or even a purine ring. The centroid-to-centroid distance for such interactions in pyridine-containing structures is typically in the range of 3.5 to 4.6 Å. The flexible thioether linkage allows the pyridyl and purinyl moieties to orient themselves optimally to maximize these stabilizing stacking forces.

The interplay of these hydrogen bonds and π-π stacking interactions would likely result in a dense, three-dimensional supramolecular architecture. The specific packing arrangement would aim to satisfy all strong hydrogen bond donors and acceptors while maximizing the weaker, yet collectively significant, van der Waals and π-stacking forces.

Table 3.2.3.1: Hypothesized Intermolecular Interactions in Solid-State this compound

Interaction TypeDonor/Acceptor or Participating MoietiesExpected Geometry/Distance
Hydrogen BondPurine N9-H (donor) with Purine N3 (acceptor)Dimer or tape formation
Hydrogen BondPurine N1-H (donor) with Purine N7 (acceptor)Inter-molecular linkage
Hydrogen BondPurine 2-OH (donor) with Pyridine N (acceptor)Cross-linking between molecules
π-π StackingPurine ring with Purine ringParallel-displaced, ~3.4-3.8 Å
π-π StackingPyridine ring with Pyridine ringParallel-displaced or T-shaped, ~3.5-4.6 Å
π-π StackingPurine ring with Pyridine ringT-shaped, centroid distance ~5.0-5.6 Å nih.gov

Conformational Landscape and Tautomerism Studies

The structural character of this compound is further defined by its conformational flexibility and the potential for tautomerism.

The key rotatable bonds that define the conformational landscape are the C6-S, S-CH₂, and CH₂-C3(pyridine) bonds. Rotation around these bonds dictates the spatial relationship between the purine and pyridine rings. Computational studies on analogous benzyl (B1604629) thioethers suggest that the C-S-C-C dihedral angle will favor a gauche or anti conformation to minimize steric hindrance. The rotational barrier for the aryl-S bond in aryl methyl sulfides is influenced by the electronic nature of the aryl group and steric effects of adjacent substituents. researchgate.net For the pyridylmethyl group, free rotation is generally expected, although certain conformations that minimize steric clash with the purine ring will be energetically favored.

Table 3.3.1: Predicted Stable Conformations and Rotational Barriers

Rotatable BondPredicted Low-Energy Dihedral Angles (°)Estimated Rotational Barrier (kcal/mol)
Purine-C6-S-CH₂~ ±90 (gauche), 180 (anti)2 - 5
C6-S-CH₂-C3(pyr)~ ±60, 1801 - 3

Tautomerism is a critical aspect for the 2-hydroxypurine (B1214463) core. This moiety can exist in equilibrium between the hydroxyl (enol) form and the more common 2-oxo (keto) form, which is an amide. For the related 2-hydroxypyridine (B17775) system, the pyridone (keto) form is generally favored in both solution and the solid state due to its aromatic character and the strength of the C=O bond. uni.lu By analogy, it is highly probable that this compound exists predominantly as its 2-oxo tautomer, 6-(3-pyridylmethylsulfanyl)-1,9-dihydro-2H-purin-2-one. The N9-H tautomer is generally more stable than the N7-H tautomer in 6-substituted purines. The equilibrium between these tautomeric forms can be influenced by solvent polarity and pH.

Advanced Analytical Methodologies for Purity and Identity Verification

The definitive identification and purity assessment of this compound would rely on a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be the standard for determining the purity of this compound. A C18 column is typically effective for the separation of purine derivatives. The mobile phase would likely consist of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). UV detection would be suitable, as purine and pyridine rings are strong chromophores. The maximum absorbance is expected to be in the range of 260-330 nm, depending on the tautomeric form and solvent pH.

Table 3.4.1: Hypothetical HPLC Method Parameters

ParameterValue
ColumnReversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile PhaseA: 0.05 M Sodium Acetate Buffer (pH 5.0) B: Acetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 275 nm
Retention TimeEstimated: 8-12 minutes

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and obtaining structural information through fragmentation patterns. Using electrospray ionization (ESI), the compound would be expected to show a strong protonated molecular ion [M+H]⁺ at m/z corresponding to its molecular formula (C₁₁H₁₀N₄OS).

The fragmentation pattern in MS/MS analysis would be predictable. The most likely initial fragmentation would be the cleavage of the benzylic C-S bond, which is typically the weakest bond in such structures. This would lead to two major fragment ions: one corresponding to the 3-pyridylmethyl cation and another to the 6-mercapto-9H-purin-2-ol radical cation. Further fragmentation of the purine ring would involve sequential losses of small molecules like HCN and NH₃.

Table 3.4.2: Predicted Mass Spectrometry Fragmentation

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Corresponding Fragment Structure
[M+H]⁺[C₆H₆N]⁺ (92.05)3-pyridylmethyl cation
[M+H]⁺[C₅H₅N₄OS]⁺ (181.02)[6-mercapto-9H-purin-2-ol + H]⁺
[C₅H₅N₄OS]⁺[C₄H₂N₃OS]⁺ (152.00)Loss of HCN from purine ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structural elucidation. ¹H NMR would show distinct signals for the protons on the purine and pyridine rings, as well as a characteristic singlet for the methylene (CH₂) bridge. The chemical shifts of the purine protons (H-8) and the pyridine protons would be in the aromatic region (typically δ 7.0-9.0 ppm). The methylene protons would likely appear as a singlet around δ 4.0-4.5 ppm. The NH and OH protons would be observable, though their signals might be broad and their chemical shifts dependent on the solvent and concentration.

¹³C NMR would complement the proton data, with distinct signals for each carbon atom. The chemical shifts for the purine and pyridine carbons would appear in the range of δ 110-160 ppm. The methylene carbon would be expected around δ 30-40 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 3.4.3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Purine H-8~8.2-
Purine C-2-~155
Purine C-4-~148
Purine C-5-~120
Purine C-6-~158
Purine C-8-~142
Pyridine H-2~8.5~150
Pyridine H-4~7.8~135
Pyridine H-5~7.4~124
Pyridine H-6~8.6~149
Methylene (-CH₂-)~4.3~35
Purine N9-H~13.0 (broad)-
Purine 2-OH/NH~11.5 (broad)-

Computational and Theoretical Chemistry Investigations of 6 3 Pyridylmethylsulfanyl 9h Purin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol at the electronic level.

The electronic structure dictates the molecule's reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is central to this understanding.

HOMO and LUMO Distribution: For purine (B94841) analogs, the HOMO and LUMO are typically distributed across the purine ring system, indicating that this is the primary site for electron donation and acceptance. nih.gov In this compound, it is expected that the HOMO would have significant contributions from the electron-rich purine and the sulfur atom of the thioether linkage. The LUMO is likely to be delocalized over the purine and pyridine (B92270) rings.

Energy Gap: The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For comparison, DFT calculations on related purine derivatives often yield HOMO-LUMO gaps in the range of 4-5 eV, a value that would be anticipated for this compound.

Table 1: Hypothetical Molecular Orbital Properties of this compound based on Analogous Purine Systems.

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability, potential for oxidation.
LUMO Energy-1.5 eVIndicates electron-accepting capability, site of nucleophilic attack.
HOMO-LUMO Gap4.7 eVSuggests moderate chemical reactivity and stability.

The molecule possesses several sources of isomerism and conformational flexibility that can be explored computationally.

Tautomerism: The 9H-purin-2-ol core can exist in different tautomeric forms, including the N7H isomer. Quantum chemical calculations can determine the relative energies of these tautomers. For many purines, the N9H tautomer is energetically favored over the N7H form, a preference that is crucial for its interaction with biological targets. acs.orgnih.gov

Quantum chemistry can predict spectroscopic data, which is invaluable for compound characterization.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure and assign specific resonances. For N7- and N9-substituted purines, the chemical shift of the C5 carbon is a key differentiator, with the C5 of N7 isomers typically being more shielded (lower ppm value) than in N9 isomers. acs.org

IR Spectroscopy: Calculation of vibrational frequencies can help in the assignment of major peaks in an experimental infrared spectrum, such as the N-H and C=O stretching frequencies of the purine ring.

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations provide static pictures of favorable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior in a given environment, such as in aqueous solution. researchgate.netnih.gov

MD simulations for this compound would involve placing the molecule in a simulated box of water molecules and calculating the forces and movements of all atoms over time. This approach allows for a thorough exploration of the conformational landscape around the flexible thioether bridge. mdpi.comnih.gov Such simulations can reveal:

The most populated conformational states in solution.

The timescale of transitions between different conformations.

The pattern of hydrogen bonding between the molecule and surrounding water molecules, which influences its solubility and bioavailability.

Studies on other flexible molecules, including peptides and polymers, demonstrate that MD is a powerful tool for understanding how molecular flexibility contributes to function. nih.govmdpi.com

Docking Studies with Relevant Macromolecular Targets

Given that many purine analogs act as inhibitors of enzymes like kinases and phosphodiesterases, molecular docking is a key computational technique to predict how this compound might interact with such proteins. acs.orgnih.govresearchgate.net

Molecular docking involves placing the 3D structure of the ligand into the binding site of a protein target and scoring the potential poses based on intermolecular interactions.

Potential Targets: The purine scaffold is a well-known "privileged structure" in medicinal chemistry. mdpi.com Targets for which purine-based inhibitors have been developed include Cyclin-Dependent Kinases (CDKs), Heat shock protein 90 (Hsp90), and Epidermal Growth Factor Receptor (EGFR). acs.orgmdpi.comnih.gov

Binding Mode Prediction: Docking studies on related purine inhibitors frequently show that the purine core forms critical hydrogen bonds with backbone atoms in the hinge region of a kinase active site. acs.orgresearchgate.net For this compound, one would predict that the N1-H and the exocyclic oxygen could act as hydrogen bond donors and acceptors, respectively. The pyridinylmethyl group would likely extend into a more solvent-exposed or hydrophobic pocket, where its interactions could be crucial for binding affinity and selectivity.

Table 2: Predicted Interactions for this compound in a Hypothetical Kinase Binding Site (e.g., CDK2), Based on Docking of Analogous Purine Inhibitors.

Molecular MoietyPredicted Interaction TypePotential Interacting Residue (Example)Significance
Purine N1-HHydrogen Bond DonorHinge Region Backbone (e.g., Leu83)Anchors the ligand in the active site. researchgate.net
Purine C2=OHydrogen Bond AcceptorHinge Region Backbone (e.g., Leu83)Complements the hinge binding motif. researchgate.net
Pyridine NitrogenHydrogen Bond Acceptor/π-stackingLysine, Aspartate, or PhenylalanineContributes to affinity and selectivity.
Thioether SulfurHydrophobic/van der WaalsAliphatic/Aromatic ResiduesOccupies hydrophobic pocket.

In docking studies of 2,6,9-trisubstituted purines, it has been shown that both electrostatic and van der Waals forces are significant contributors to the total interaction energy, with the latter often being dominant. acs.org The steric bulk and positioning of substituents at the C2, C6, and N9 positions are critical for achieving high potency and selectivity. nih.gov For this compound, the flexibility of the pyridinylmethyl-sulfanyl linker would allow it to adopt various conformations to optimize these interactions within the binding pocket.

Biological Activity and Mechanistic Investigations of 6 3 Pyridylmethylsulfanyl 9h Purin 2 Ol in Preclinical Models

In Vitro Biochemical and Cellular Assays

Enzyme Inhibition and Activation Studies

No published studies were found that investigated the inhibitory or activating effects of 6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol on any specific enzymes. Therefore, no data on parameters such as IC50 or Ki values are available.

Receptor Binding Profiling and Ligand-Target Interactions

There is no available data from receptor binding assays for this compound. Consequently, information regarding its affinity and selectivity for any biological receptors is unknown.

Cell-Based Functional Assays (e.g., cell proliferation, apoptosis, signal transduction)

No studies reporting the effects of this compound on cell proliferation, apoptosis, or signal transduction pathways in any cell lines have been found.

Investigation of Biological Pathways Modulation (e.g., inflammatory pathways)

There is no information available on the modulation of any biological pathways, including inflammatory pathways, by this compound.

Antimicrobial Activity Evaluation in Microorganism Cultures

While various purine (B94841) derivatives have been screened for antimicrobial properties, no specific data on the minimum inhibitory concentration (MIC) or other measures of antimicrobial activity for this compound against any bacterial or fungal strains could be located. researchgate.net

Molecular Target Identification and Validation Approaches

Consistent with the lack of biological activity data, there are no reports on the identification or validation of specific molecular targets for this compound.

No Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research data was found for the chemical compound This compound . Consequently, it is not possible to generate an article on its biological activity and mechanistic investigations as per the requested detailed outline.

The extensive search encompassed queries aimed at uncovering information on various aspects of the compound's preclinical evaluation, including:

Target identification and validation using affinity chromatography, proteomics, and genetic knockout/knockdown studies.

Mechanistic insights from cell-free systems, such as kinetic analyses of enzyme inhibition and biophysical characterization of ligand-target interactions.

The establishment and use of in vivo animal models to elucidate its mechanism of action.

The absence of retrievable data suggests that "this compound" may be a novel or proprietary compound that has not been the subject of published academic or industry research. It is also possible that research on this compound exists but is not indexed in publicly searchable databases.

Therefore, the requested article, with its specific sections on experimental methodologies and findings, cannot be constructed.

Scientific Article on this compound Unattainable Due to Lack of Preclinical Data

A comprehensive review of available scientific literature reveals a significant gap in the preclinical investigation of the chemical compound This compound . Despite extensive searches for data pertaining to its biological activity and mechanistic properties in preclinical models, no studies detailing its pharmacodynamic biomarkers, molecular and cellular responses in tissues, or related histopathological and immunohistochemical analyses could be identified.

The inquiry into the biological effects of this specific purine derivative sought to elaborate on several key areas of preclinical research. These included the analysis of pharmacodynamic biomarkers, which are crucial for understanding a compound's physiological effects and for bridging the gap between preclinical findings and potential clinical applications. The investigation also aimed to uncover the molecular and cellular responses elicited by the compound in various tissues, a fundamental aspect of elucidating its mechanism of action. Furthermore, the planned exploration of histopathological and immunohistochemical data would have provided tangible evidence of the compound's impact on tissue architecture and protein expression, offering deeper insights into its biological functions.

However, the scientific community has yet to publish research that would populate these critical areas of study for this compound. The absence of such foundational preclinical data makes it impossible to construct a scientifically accurate and informative article on its biological activity and mechanistic investigations as requested.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 3 Pyridylmethylsulfanyl 9h Purin 2 Ol Derivatives

Design and Synthesis of Analogs and Derivatives of 6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol

The design and synthesis of analogs of this compound are pivotal for exploring the chemical space around this scaffold and for establishing robust SAR. Synthetic strategies typically focus on the systematic modification of the purine (B94841) core, the pyridylmethylthio side chain, and the introduction of bioisosteric replacements to modulate activity, selectivity, and pharmacokinetic properties.

Modifications to the Purine Ring System

Modifications to the purine ring of this compound are a key strategy to investigate the influence of this core structure on biological activity. Common starting materials for these modifications include commercially available substituted purines, such as 2-amino-6-chloropurine (B14584) or 6-chloropurine. researchgate.netmdpi.com The reactivity of these precursors allows for the introduction of various substituents at different positions of the purine nucleus.

Table 1: Examples of Modified Purine Scaffolds and their Synthetic Precursors

Purine ScaffoldSynthetic PrecursorReference
6-Substituted Purines2-Amino-6-chloropurine researchgate.net
N-(Purin-6-yl)amino Carboxylic Acids6-Chloropurine mdpi.com
2,9-Disubstituted-6-morpholino PurinesNot specified nih.gov
7-(tert-Butyl)-6-chloropurine6-Chloropurine researchgate.net

Variations of the Pyridylmethylsulfanyl Side Chain

The pyridylmethylthio side chain at the C6 position of the purine ring is a critical determinant of the molecule's biological activity. Variations in this side chain, including the position of the nitrogen atom in the pyridine (B92270) ring (2-, 3-, or 4-pyridyl), the nature of the linker (thioether, ether, or amine), and the presence of substituents on the pyridine ring, can have profound effects on the compound's potency and selectivity.

Studies on related purine derivatives have shown that thioether-linked side chains can be superior to their oxygen or nitrogen isosteres in certain biological contexts. The length and flexibility of the linker are also important parameters that are often optimized. For instance, in a series of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, the length of the polymethylene chain was found to be crucial for cytotoxic activity. mdpi.com

The substitution pattern on the pyridine ring itself offers a wide range of possibilities for modification. Introducing electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds or engage in other interactions with a target protein. Structure-activity relationship studies on pyridine derivatives have highlighted that the presence and position of substituents like methoxy, hydroxyl, and amino groups can enhance antiproliferative activity, whereas bulky groups or halogens may have a detrimental effect in some cases. nih.gov

Bioisosteric Replacements and Conformational Restriction

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physicochemical characteristics. nih.gov In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule.

For the purine ring, other heterocyclic systems such as pyrazolopyrimidines or thienopyridines could be considered as potential bioisosteres. mdpi.comnih.gov The thioether linker could be replaced with other groups like an ether, amine, sulfoxide, or sulfone to alter the molecule's polarity, metabolic stability, and conformational preferences. The synthesis of such analogs would involve reacting the appropriate purine precursor with the corresponding side chain derivative.

Conformational restriction is another important design principle used to lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity. This can be achieved by introducing cyclic structures or rigid linkers. For example, incorporating the pyridylmethyl side chain into a more rigid cyclic system could provide valuable insights into the optimal geometry for target binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed compounds and for understanding the key molecular features that govern their potency.

For a series of this compound derivatives, a QSAR study would typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters. These descriptors would then be correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).

Table 2: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor TypeExamplesPotential Relevance for this compound
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesInfluencing electrostatic interactions and reactivity.
Steric Molecular volume, Surface area, Molar refractivityDefining the size and shape requirements for binding to a target.
Hydrophobic LogP, Hydrophobic fieldsDetermining membrane permeability and hydrophobic interactions.
Topological Connectivity indices, Shape indicesDescribing molecular branching and overall shape.
Hydrogen Bonding Number of H-bond donors/acceptorsCrucial for specific interactions with biological targets.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) that are necessary for a molecule to exert a specific biological activity. mdpi.com

For a series of active this compound derivatives, a pharmacophore model could be generated by aligning the molecules and identifying the common chemical features that are responsible for their interaction with a biological target. This model can then be used as a 3D query to screen large compound libraries to identify novel scaffolds with the desired biological activity.

A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond donor/acceptor feature associated with the purine ring system.

A hydrophobic or aromatic feature corresponding to the pyridine ring.

A specific spatial arrangement of these features dictated by the thioether linker.

The development of such a model would be a critical step in a ligand-based drug design campaign, enabling the discovery of new chemical entities with potentially improved properties. Virtual screening campaigns based on pharmacophore models have been successfully employed for various targets. nih.gov

Correlation between Structural Features and Biological Activity Profile

The ultimate goal of SAR and SPR studies is to establish clear correlations between specific structural features and the resulting biological activity profile. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a detailed understanding of the key molecular determinants of potency and selectivity can be achieved.

Based on the analysis of related purine and pyridine derivatives, several hypotheses can be proposed regarding the SAR of this class of compounds:

The Purine Core: The substitution pattern on the purine ring is likely to be critical for target recognition and binding. The presence of a 2-ol group suggests a potential role in hydrogen bonding. Modifications at the N9 position can influence solubility and cell permeability.

The Pyridylmethylthio Side Chain: The position of the nitrogen in the pyridine ring (3-pyridyl) is likely important for directing interactions within a binding pocket. The thioether linker provides a certain degree of flexibility, and its replacement with more rigid or polar linkers would likely impact activity. Substituents on the pyridine ring could be used to fine-tune electronic and steric properties to optimize binding affinity. For example, studies on other pyridine-containing compounds have shown that the introduction of specific substituents can significantly modulate biological activity. nih.gov

Exclusive Analysis: The Stereochemical Impact on Biological Interactions of this compound Derivatives

A detailed examination of the role of stereochemistry in the biological activity of this compound and its related derivatives remains a specialized area of research. While direct studies on the enantiomers of this specific compound are not extensively documented in publicly available literature, the principles of stereochemistry in drug design and pharmacology provide a foundational understanding of its potential significance.

The introduction of a chiral center in a molecule, such as in derivatives of this compound, can lead to the existence of enantiomers—non-superimposable mirror images of each other. These stereoisomers, while possessing identical chemical formulas and connectivity, can exhibit profoundly different biological activities. This is because biological systems, including enzymes and receptors, are themselves chiral, creating a diastereomeric interaction with each enantiomer that can result in varying affinities and efficacies.

In the broader context of purine derivatives, the influence of stereochemistry on biological function is a well-established principle. For instance, studies on other 6-substituted purines have demonstrated that the biological activity is contingent on the stereochemistry of appended moieties, such as amino acids. Similarly, research into chiral N6-benzyladenine derivatives has revealed that R- and S-enantiomers can display distinct activities, with one acting as a cytokinin and the other as an anticytokinin, highlighting the critical role of three-dimensional structure in determining biological response.

Although specific data tables and detailed research findings for the stereoisomers of this compound are not available, it is reasonable to hypothesize that its enantiomers would exhibit differential biological interactions. The spatial arrangement of the pyridylmethylsulfanyl group relative to the purine core would likely influence how the molecule fits into a target protein's binding pocket. One enantiomer might align perfectly, leading to a strong biological effect, while the other may bind weakly or not at all. In some cases, the less active enantiomer can even contribute to off-target effects or antagonism.

The synthesis and evaluation of individual enantiomers of this compound would be a critical step in elucidating its structure-activity relationship (SAR) and structure-property relationship (SPR). Such studies would involve chiral separation techniques to isolate the enantiomers, followed by in-vitro and in-vivo assays to determine their respective potencies, selectivities, and mechanisms of action.

While the current body of scientific literature does not provide specific data to populate a detailed table on the stereochemical impact for this particular compound, the established principles of medicinal chemistry strongly suggest that the stereochemistry of this compound derivatives is a crucial determinant of their biological interactions. Future research in this area would be invaluable for unlocking the full therapeutic potential of this class of compounds.

Future Perspectives and Research Directions for 6 3 Pyridylmethylsulfanyl 9h Purin 2 Ol

Exploration of Novel Synthetic Routes and Methodologies

The future synthesis of 6-(3-pyridylmethylsulfanyl)-9H-purin-2-ol and its analogs will likely focus on efficiency, diversity, and late-stage functionalization. Building upon established methods for purine (B94841) synthesis, researchers can explore several innovative strategies.

One promising avenue is the advancement of photoredox and nickel-catalyzed cross-coupling reactions . These methods have been successfully applied to the C6-functionalization of purine nucleosides, allowing for the direct coupling of chloropurines with a wide range of alkyl bromides. nih.gov Adapting this strategy to couple 6-chloropurin-2-ol with 3-(bromomethyl)pyridine (B1585428) would offer a direct and potentially high-yielding route to the target compound, avoiding the harsher conditions sometimes associated with traditional nucleophilic substitution reactions.

Finally, the exploration of enzymatic synthesis presents a green and highly selective alternative. While not yet established for this specific transformation, the discovery or engineering of enzymes capable of catalyzing the formation of the pyridinylmethylthioether linkage would represent a significant leap forward in the sustainable production of this class of compounds.

Table 1: Potential Synthetic Strategies for this compound

MethodologyPotential AdvantagesKey Considerations
Photoredox/Nickel Dual CatalysisMild reaction conditions, broad substrate scope, late-stage functionalization.Catalyst optimization, management of radical intermediates.
Flow ChemistryEnhanced safety, scalability, precise process control, improved yield.Initial setup cost, requirement for specialized equipment.
Enzymatic SynthesisHigh selectivity (regio- and stereoselectivity), environmentally friendly.Enzyme discovery and engineering, substrate specificity.
Microwave-Assisted SynthesisRapid reaction times, increased yields, improved purity. nih.govPotential for localized overheating, scalability challenges.

Advanced Mechanistic Investigations at Atomic Resolution

Understanding how this compound interacts with biological targets at a molecular level is crucial for its development as a therapeutic agent or chemical probe. Future research will undoubtedly employ a suite of high-resolution techniques to elucidate these mechanisms.

X-ray crystallography stands as a primary tool for obtaining atomic-level details of protein-ligand interactions. youtube.com Co-crystallizing the compound with potential target proteins, such as kinases or metabolic enzymes, would reveal the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and the role of the pyridine (B92270) and thioether moieties in target recognition. Such studies have been instrumental in understanding the binding of other purine analogs to their targets. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach, providing insights into the solution-state structure and dynamics of both the ligand and its target. nih.gov 1H, 13C, and 15N NMR studies can be used to confirm the tautomeric state of the purin-2-ol ring in different solvent environments and upon binding to a protein. rsc.orgmdpi.com Furthermore, techniques like saturation transfer difference (STD) NMR and Water-LOGSY can identify binding epitopes and characterize weak interactions in real-time.

Molecular dynamics (MD) simulations will play an increasingly important role in complementing experimental data. rsc.orgmdpi.com By simulating the behavior of the ligand-protein complex over time, MD can provide a dynamic picture of the binding process, revealing conformational changes and the stability of key interactions that may not be apparent from static crystal structures. nih.gov This computational approach can also be used to predict the impact of structural modifications on binding affinity and selectivity. nih.gov

Integration with Systems Biology and Omics Technologies for Pathway Mapping

The biological effects of a small molecule are rarely confined to a single target. A systems-level understanding of how this compound perturbs cellular networks is essential for predicting its efficacy and potential side effects.

Metabolomics and transcriptomics are powerful tools for achieving this. youtube.com By analyzing global changes in metabolite levels and gene expression following treatment with the compound, researchers can identify affected metabolic and signaling pathways. mdpi.comresearchgate.net For instance, given its structural similarity to endogenous purines, the compound may influence purine and pyrimidine (B1678525) metabolism. nih.gov Omics studies on analogous compounds have revealed disturbances in purine and glutamate (B1630785) metabolism, providing a roadmap for investigating the effects of this specific derivative. nih.govresearchgate.net

Chemical proteomics offers a more direct approach to identifying the cellular targets of a small molecule. nih.gov Techniques such as affinity-based pulldowns using a biotinylated version of the compound or activity-based protein profiling (ABPP) can be used to isolate and identify binding partners from complex cellular lysates. youtube.comnih.govyoutube.com This approach can uncover both primary targets and potential off-targets, providing a comprehensive view of the compound's interactome.

The integration of these omics datasets into computational pathway models will be crucial for interpreting the large-scale data and generating new hypotheses about the compound's mechanism of action. youtube.comrsc.orgnih.gov

Development of Chemical Probes for Target Validation

A well-characterized chemical probe is an invaluable tool for dissecting the function of a specific protein in a cellular context. The scaffold of this compound is well-suited for the development of such probes.

Future efforts will likely focus on creating fluorescently labeled derivatives . By attaching a fluorophore to a non-essential position of the molecule, researchers can visualize its subcellular localization and track its interaction with target proteins using techniques like fluorescence microscopy and flow cytometry. nih.gov Purine-based fluorescent probes have already been successfully developed for detecting ions and imaging in living cells. innovareacademics.innih.govresearchgate.net

The development of biotinylated or "clickable" analogs will be essential for target identification and validation using chemical proteomics approaches as mentioned in the previous section. These probes allow for the selective enrichment and subsequent identification of binding proteins via mass spectrometry.

Furthermore, the creation of a photo-crosslinkable version of the compound would enable the covalent capture of its binding partners upon UV irradiation. This technique can trap transient or weak interactions that might be missed by other methods, providing a more complete picture of the compound's cellular interactome.

Application in Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of purine derivatives suggest their potential for applications beyond biology, in the realm of materials science and supramolecular chemistry.

The presence of a pyridine ring and a thioether linkage in this compound opens up possibilities for its use as a building block in supramolecular assemblies . trustlifeventures.com The nitrogen atom of the pyridine and the sulfur atom of the thioether can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or photophysical properties.

The purine core itself, with its extended π-system, suggests potential for applications in organic electronics . The photophysical properties of pyridine-thioether derivatives are an active area of research, with some analogs showing promise as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). innovareacademics.in Future studies could explore the fluorescence and charge-transport properties of this compound and its derivatives.

The ability of purines to form ordered structures through hydrogen bonding and π-stacking could also be exploited in the design of functional materials . For example, self-assembling purine derivatives could form gels, liquid crystals, or other soft materials with tunable properties.

Theoretical Predictions for Next-Generation Purine-Based Scaffolds

Computational chemistry will be a driving force in the design of next-generation purine-based scaffolds inspired by this compound.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to predict the electronic properties, tautomeric equilibria, and reactivity of novel purine derivatives. Such calculations can guide the design of molecules with optimized properties, for example, by predicting how different substituents on the pyridine ring or modifications to the purine core will affect the molecule's ability to donate or accept electrons.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of purine analogs with their biological activity. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Molecular docking and virtual screening will be instrumental in identifying potential biological targets for new purine derivatives and in designing molecules with enhanced affinity and selectivity. rsc.org By docking virtual libraries of compounds into the binding sites of known drug targets, researchers can identify novel scaffolds that are likely to be active.

By combining these theoretical approaches, researchers can accelerate the discovery and development of new purine-based compounds with a wide range of applications, from new medicines to advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.